molecular formula C20H16N2O5 B13449696 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid

Cat. No.: B13449696
M. Wt: 364.4 g/mol
InChI Key: UEMKWIVSGBIERS-UHFFFAOYSA-N
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid typically involves the use of Fmoc-protected amino acids. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve low temperatures and the use of solvents like ether or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield simpler amino acid derivatives .

Scientific Research Applications

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid apart from similar compounds is its unique oxazole ring, which provides additional stability and reactivity. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C20H16N2O5/c23-19(24)18-9-12(22-27-18)10-21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-11H2,(H,21,25)(H,23,24)

InChI Key

UEMKWIVSGBIERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NOC(=C4)C(=O)O

Origin of Product

United States

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